molecular formula C10H16N2O B14538222 2-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)acetamide CAS No. 61921-92-4

2-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)acetamide

Cat. No.: B14538222
CAS No.: 61921-92-4
M. Wt: 180.25 g/mol
InChI Key: PSUGOPPVICOXEL-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of four methyl groups attached to the pyrrole ring and an acetamide group at the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- can be achieved through several methods. One common approach involves the reaction of 2,3,4,5-tetramethylpyrrole with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, alkyl halides; reactions often require the presence of a catalyst or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

  • 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl-
  • 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl-
  • 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl-

Uniqueness: 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- stands out due to its specific substitution pattern on the pyrrole ring, which imparts unique chemical and biological properties

Properties

CAS No.

61921-92-4

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2,3,4,5-tetramethylpyrrol-1-yl)acetamide

InChI

InChI=1S/C10H16N2O/c1-6-7(2)9(4)12(8(6)3)5-10(11)13/h5H2,1-4H3,(H2,11,13)

InChI Key

PSUGOPPVICOXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C)C)CC(=O)N)C

Origin of Product

United States

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